
(3,4-Difluoro-2-pivalamidophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Difluoro-2-pivalamidophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry This compound is characterized by the presence of boronic acid functionality, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluoro-2-pivalamidophenyl)boronic acid typically involves the introduction of boronic acid functionality to a difluorophenyl precursor. One common method is the borylation of a difluorophenyl halide using a palladium-catalyzed reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Substitution Reactions: The boronic acid group can undergo various substitution reactions, particularly in the presence of electrophiles.
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide, tetrahydrofuran, and methanol.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Applications De Recherche Scientifique
(3,4-Difluoro-2-pivalamidophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (3,4-Difluoro-2-pivalamidophenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, resulting in the desired biaryl product. The presence of fluorine atoms and the pivalamide group can influence the reactivity and selectivity of these reactions.
Comparaison Avec Des Composés Similaires
- (3,4-Difluorophenyl)boronic acid
- (3,4-Difluoro-2-methoxyphenyl)boronic acid
- (3,4-Difluoro-2-aminophenyl)boronic acid
Comparison: (3,4-Difluoro-2-pivalamidophenyl)boronic acid is unique due to the presence of the pivalamide group, which can enhance its stability and reactivity compared to other difluorophenylboronic acids. The fluorine atoms also contribute to its distinct electronic properties, making it a valuable compound in various chemical transformations.
Propriétés
Formule moléculaire |
C11H14BF2NO3 |
|---|---|
Poids moléculaire |
257.04 g/mol |
Nom IUPAC |
[2-(2,2-dimethylpropanoylamino)-3,4-difluorophenyl]boronic acid |
InChI |
InChI=1S/C11H14BF2NO3/c1-11(2,3)10(16)15-9-6(12(17)18)4-5-7(13)8(9)14/h4-5,17-18H,1-3H3,(H,15,16) |
Clé InChI |
FZTVVMSRKSSXQC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1)F)F)NC(=O)C(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Chloro(difluoro)methyl]benzaldehyde](/img/structure/B13130663.png)
![2-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13130670.png)
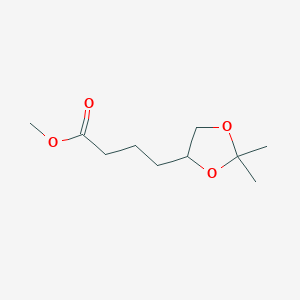
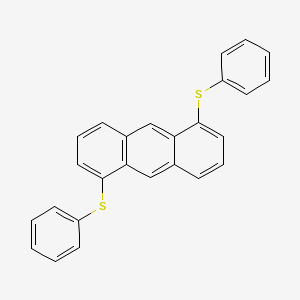
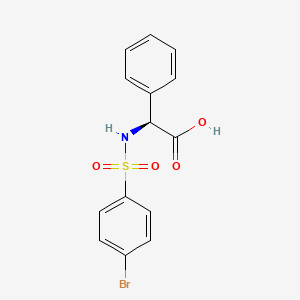

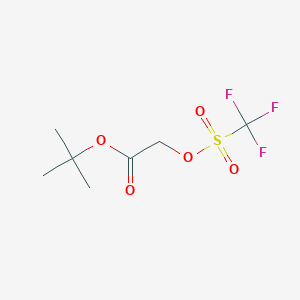
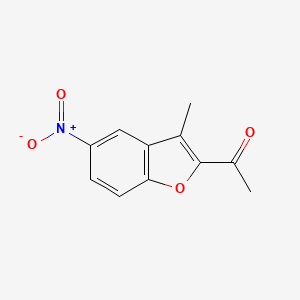
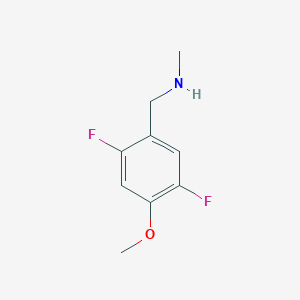
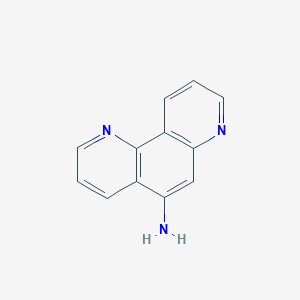
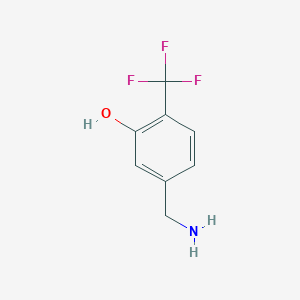
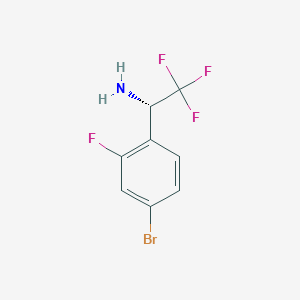
![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)

